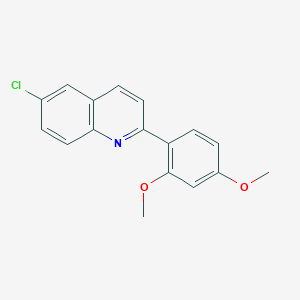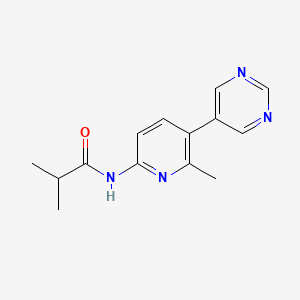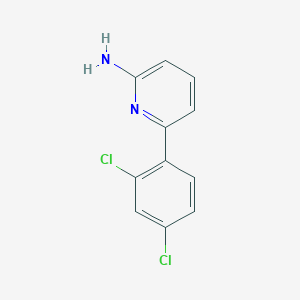
6-chloro-2-(2,4-dimethoxyphenyl)quinoline
Overview
Description
6-chloro-2-(2,4-dimethoxyphenyl)quinoline is a useful research compound. Its molecular formula is C17H14ClNO2 and its molecular weight is 299.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.0713064 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical and Structural Properties
6-chloro-2-(2,4-dimethoxyphenyl)quinoline and related compounds have been extensively studied for their photophysical and structural properties. For instance, studies have focused on the molecular structure and spectroscopic characterization of similar quinoline derivatives, employing techniques like DFT calculations, NLO and NBO analyses. These studies provide insights into their potential biological activities and corrosion inhibition properties (Wazzan, Al-Qurashi, & Faidallah, 2016).
Synthesis and Applications
Research has demonstrated innovative methods for synthesizing substituted quinolines, with applications in creating biologically active compounds like antiparasitic agents and kinase inhibitors. These methodologies have broadened the substrate scope and improved the efficiency of synthesizing quinoline derivatives (Luo et al., 2015).
Optical and Electronic Properties
The optical properties of quinoline derivatives, including their electron transition types and energy gaps, have been a subject of study. These properties are crucial for applications in organic–inorganic photodiode fabrication, influencing the performance of devices like heterojunction diodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Anticancer Potential
Quinoline derivatives have been synthesized and evaluated for their potential as anticancer agents. For example, certain tri-quinoline compounds have shown higher cytotoxicity in specific cancer cell lines, indicating their potential for developing new cancer treatments (Gayathri et al., 2017).
Antimycobacterial Activity
Novel quinoline derivatives have also been synthesized and investigated for their antimycobacterial activity. Some of these compounds have demonstrated significant potency against tuberculosis strains, highlighting their potential as therapeutic agents (Bhat et al., 2020).
Src Kinase Inhibition
Research has identified certain quinoline derivatives as Src kinase inhibitors, which are crucial in the development of treatments for diseases involving abnormal cell proliferation (Boschelli et al., 2001).
Antimalarial Activity
Quinoline-based compounds have also been synthesized and studied for their antimalarial properties, demonstrating their broad-spectrum potential in pharmacology (Parthasaradhi et al., 2015).
Properties
IUPAC Name |
6-chloro-2-(2,4-dimethoxyphenyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-20-13-5-6-14(17(10-13)21-2)16-7-3-11-9-12(18)4-8-15(11)19-16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLFDVVHQOLKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-N-{[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-piperidinyl]methyl}-3-isoxazolecarboxamide](/img/structure/B3804399.png)
![4-fluoro-N-{3-[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]-3-oxopropyl}benzamide](/img/structure/B3804410.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B3804417.png)
![(3S*,4S*)-4-({4-methoxy-3-[(4-methylbenzyl)oxy]benzyl}amino)tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B3804422.png)
![1-(4-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]ethanamine](/img/structure/B3804438.png)
![5-[(3-fluorophenoxy)methyl]-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B3804451.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide](/img/structure/B3804467.png)
![5-(2-methoxypyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3804471.png)
![4-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B3804472.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B3804476.png)
![N-(4-methylphenyl)-N'-[2-(1H-1,2,4-triazol-1-yl)benzyl]malonamide](/img/structure/B3804489.png)
![4-[(5-{[2-(4-chlorophenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B3804494.png)
